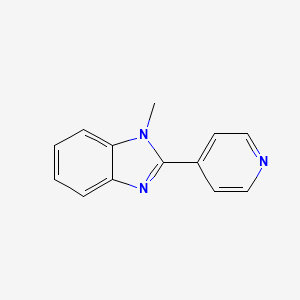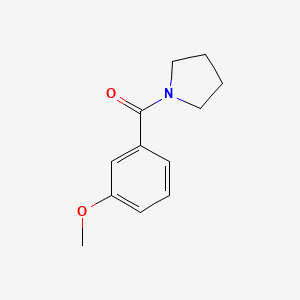
4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid involves several synthetic routes. One common method is the selective hydrolysis of a mixture of diastereomeric esters in the presence of an enzyme. This process yields an enantiomerically enriched trans-1,4-disubstituted 2-cyclopentene, substantially free of the corresponding cis isomer .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide in-stock or backordered impurities, bulk manufacturing, sourcing, and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a precursor for developing pharmaceuticals and studying biochemical pathways. Industrially, this compound is valuable for producing high-purity chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes. This modulation can lead to changes in cellular signaling, metabolism, and other physiological functions.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid include other cyclopentene derivatives and amido-substituted carboxylic acids. These compounds share structural similarities but differ in their specific functional groups and properties.
Uniqueness: What sets this compound apart is its unique combination of a cyclopentene ring and a prop-2-ynamido group. This structure imparts distinct chemical and biological properties, making it a valuable tool for research and industrial applications .
Propiedades
IUPAC Name |
4-(prop-2-ynoylamino)cyclopent-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h1,3-4,6-7H,5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAIGSBTBBBVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1CC(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(trifluoromethyl)aziridin-2-yl]methanol](/img/structure/B6617334.png)
![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)





![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)
![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)




